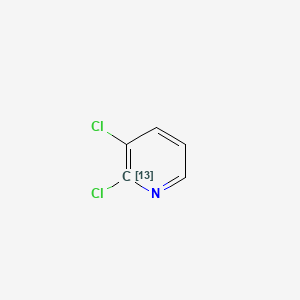

2,3-Dichloropyridine-2-13C

Description

BenchChem offers high-quality 2,3-Dichloropyridine-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloropyridine-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro(213C)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKFMOSBBNKPMS-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=[13C](N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-Dichloropyridine-2-13C chemical structure and properties

Technical Monograph: 2,3-Dichloropyridine-2- C

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

2,3-Dichloropyridine-2-

Structural Visualization

The following diagram illustrates the connectivity and the specific site of isotopic enrichment (marked in red).

Caption: Structural topology of 2,3-Dichloropyridine-2-

Comparative Properties Table

The isotopic substitution introduces a mass shift without significantly altering the electronic or steric properties, ensuring the labeled compound behaves identically to the analyte in biological systems (retention time, reactivity).

| Property | Unlabeled (Native) | Labeled (2- | Note |

| Molecular Formula | Stable Isotope | ||

| Molecular Weight | 147.99 g/mol | 148.99 g/mol | +1.003 Da Mass Shift |

| Monoisotopic Mass | 146.96 g/mol | 147.97 g/mol | Critical for MS settings |

| Appearance | White crystalline solid | White crystalline solid | Indistinguishable |

| Melting Point | 64–67 °C | 64–67 °C | No isotopic effect on MP |

| Boiling Point | 192.5 °C | ~192.5 °C | - |

| Solubility | DCM, MeOH, DMSO | DCM, MeOH, DMSO | - |

| pKa (Calc) | -0.63 | -0.63 | Weakly basic |

Spectroscopic Characterization (NMR & MS)[10]

Accurate characterization of the labeled material requires understanding the scalar couplings introduced by the

Nuclear Magnetic Resonance (NMR)

The presence of

-

C NMR (Proton Decoupled):

- ~148-150 ppm (Doublet): The labeled C2 carbon will appear as a massive signal (due to 99% enrichment) in the aromatic region.

-

Coupling (

): If other carbons were labeled, you would see splitting. In this mono-labeled compound, you will see satellite peaks on C3 (ortho) and C6 (ortho) due to

-

H NMR:

-

H6 (Doublet of Doublets): The proton at C6 (adjacent to N) will exhibit a large coupling to the C2 label (

), complicating the standard splitting pattern. -

H3/H4: Will show smaller long-range couplings (

).

-

Mass Spectrometry (MS)

-

Parent Ion (

): The primary peak will shift from m/z 148 (unlabeled) to 149 (labeled). -

Isotope Pattern: The chlorine isotope pattern (

) will remain distinct (9:6:1 ratio for

Synthesis & Manufacturing Protocol

The synthesis of 2,3-Dichloropyridine-2-

Retrosynthetic Analysis

The strategy relies on the high acidity of the C3 proton in 2-chloropyridine, allowing for regioselective lithiation and subsequent chlorination.

Caption: Retrosynthetic pathway utilizing Directed Ortho Metalation (DoM) to install the C3 chlorine.

Step-by-Step Experimental Protocol

Prerequisites: All reactions involving organolithiums must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Step 1: Synthesis of 2-Chloropyridine-2-

C

Starting Material: Pyridine-2-

-

N-Oxidation: Dissolve Pyridine-2-

C (1.0 eq) in glacial acetic acid. Add -

Chlorination: Treat the N-oxide with

(neat or in toluene) at reflux (110°C) for 4 hours.-

Note: This produces a mixture of 2-chloro and 4-chloro isomers.

-

-

Purification: Quench with ice water, neutralize with

, and extract with DCM. Separate isomers via silica gel chromatography (Hexane/EtOAc). The 2-chloro isomer is the major product.

Step 2: Regioselective C3 Chlorination (The DoM Reaction)

Mechanism: The Chlorine atom at C2 and the Ring Nitrogen act as Directing Groups (DG), making the C3 proton highly acidic.

-

Lithiation: In a flame-dried flask, dissolve 2-Chloropyridine-2-

C (1.0 eq) in anhydrous THF. Cool to -78°C . -

Base Addition: Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise over 20 minutes. Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 3-lithio species.

-

Electrophile Trapping: Dissolve Hexachloroethane (

, 1.2 eq) in anhydrous THF and add it dropwise to the lithiated mixture. -

Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated

. Extract with diethyl ether. -

Isolation: Dry organic layers over

, concentrate, and purify via sublimation or column chromatography.

Yield Expectation: 60-75% for the final step.

Applications in Drug Development

Internal Standard for LC-MS/MS

In DMPK studies, 2,3-Dichloropyridine-2-

-

Benefit: Co-elutes with the analyte but is mass-resolved. Corrects for matrix effects and ionization suppression.

Mechanistic Tracer

Used to track the fate of the pyridine ring during metabolic degradation (e.g., ring opening oxidation). The

Safety & Handling

-

Hazards: 2,3-Dichloropyridine is a skin and eye irritant. It may be harmful if swallowed or inhaled.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon). Isotope-labeled compounds are expensive; prevent moisture ingress to avoid degradation.

-

Disposal: Chlorinated pyridines are toxic to aquatic life. Dispose of as hazardous chemical waste (halogenated organic).

References

-

Directed Ortho Metalation (DoM)

-

Gribble, G. W., & Saulnier, M. G. (1993). Lithiation of 2-chloropyridine: A convenient synthesis of 2,3-disubstituted pyridines. Journal of Organic Chemistry, 58(18), 4913–4918. Link

-

- Synthesis of 2-Chloropyridines from N-Oxides: Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

- General Pyridine Isotope Labeling: Ellames, G. J., & Gibson, J. S. (1997). Synthesis of isotopically labelled pyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 40(1), 12-14.

-

Safety Data

-

PubChem. (n.d.). 2,3-Dichloropyridine Compound Summary. National Center for Biotechnology Information. Link

-

Technical Guide: 13C-Labeled 2,3-Dichloropyridine NMR Analysis

The following technical guide details the NMR characterization of 13C-labeled 2,3-dichloropyridine, designed for researchers in metabolic tracing, fragment-based drug discovery (FBDD), and quantitative NMR (qNMR).

Executive Summary

2,3-Dichloropyridine (CAS: 2402-77-9) is a critical heterocyclic building block in the synthesis of agrochemicals (e.g., chlorantraniliprole) and pharmaceuticals. The introduction of Carbon-13 (

This guide provides the chemical shift data, assignment logic, and experimental protocols required to analyze

Structural Analysis & Numbering

Proper assignment requires a rigid numbering scheme. For 2,3-dichloropyridine, the nitrogen atom is position 1.

-

Position 1 (N): Pyridine Nitrogen (NMR silent in

C, but affects neighbors). -

Position 2 (C

): Quaternary carbon, -

Position 3 (C

): Quaternary carbon, -

Position 4 (CH): Methine,

-to-Nitrogen. -

Position 5 (CH): Methine,

-to-Nitrogen. -

Position 6 (CH): Methine,

-to-Nitrogen.

Assignment Logic Visualization

The following diagram illustrates the electronic influences (inductive and resonance effects) dictating the chemical shifts.

Caption: C2 and C6 are most deshielded due to proximity to Nitrogen. C2 is distinguished from C6 by its quaternary nature (low intensity).

13C NMR Chemical Shift Data

The following data correlates experimental observations in deuterated chloroform (

Table 1: Chemical Shift Assignments ( , ppm)

| Position | Carbon Type | Assignment Logic | ||

| C2 | Quaternary (C | 148.5 | 149.0 | |

| C3 | Quaternary (C | 130.2 | 131.5 | |

| C4 | Methine (CH) | 138.9 | 139.5 | |

| C5 | Methine (CH) | 122.6 | 123.9 | |

| C6 | Methine (CH) | 149.7 | 150.4 |

> Note: Values are approximate based on substituent additivity rules and spectral databases for chloropyridines. Exact values vary by concentration and temperature.

Isotope Labeling Effects

If you are working with a

-

[2-

C]-2,3-Dichloropyridine (Single Label):-

Appearance: Massive singlet at ~148.5 ppm.

-

Coupling: No

splitting (unless C3 is also labeled). -

Utility: Ideal internal standard for qNMR due to lack of splitting.

-

-

[U-

C]-2,3-Dichloropyridine (Uniform Label):-

Appearance: All carbons appear as complex multiplets (doublets of doublets).

-

Coupling Constants (

): -

Utility: Metabolic flux analysis (MFA) to track ring cleavage.

-

Experimental Protocol

To ensure high fidelity data, particularly for the quaternary carbons (C2, C3) which suffer from long relaxation times (

Method: Quantitative 13C NMR Acquisition

Objective: Maximize signal-to-noise (S/N) for quaternary carbons without saturation.

-

Sample Preparation:

-

Dissolve 10–20 mg of compound in 0.6 mL

(or -

Additive: Add 1 mg of Cr(acac)

(Chromium(III) acetylacetonate) as a relaxation agent. This reduces the

-

-

Instrument Parameters:

-

Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker) to suppress NOE for quantitative accuracy.

-

Relaxation Delay (D1):

-

With Cr(acac)

: 2–5 seconds.[2] -

Without Cr(acac)

: >20 seconds (Required for full C2/C3 recovery).

-

-

Spectral Width: 240 ppm (covers -10 to 230 ppm).

-

Scans (NS):

-

Natural Abundance:[3] 1024–4096 scans.

- C-Labeled: 4–16 scans (Signal is ~100x stronger).

-

-

Workflow Diagram

Caption: Workflow for acquiring quantitative 13C NMR data, emphasizing relaxation delay management.

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

2,3-Dichloropyridine is often used as a "warhead" fragment.

-

Screening: A [2-

C] label allows the fragment to be detected in complex protein mixtures using 1D -

Binding Events: Upon binding to a protein target, the relaxation time (

) of the

Environmental Fate Studies

In agrochemical development, the [U-

-

Ring Cleavage: If the pyridine ring opens, the characteristic

coupling pattern (~55 Hz) disappears or shifts to aliphatic values (~35 Hz), providing unambiguous proof of degradation pathways.

References

-

SpectraBase. 13C NMR Spectrum of 2,3-Dichloropyridine. Wiley Science Solutions. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). SDBS Spectral Database for Organic Compounds. (Search: Pyridine derivatives). Available at: [Link]

-

Reich, H. J. 13C NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

Sources

Molecular weight and isotopic mass of 2,3-Dichloropyridine-2-13C

Technical Monograph: 2,3-Dichloropyridine-2-13C Physicochemical Profiling, Synthetic Methodology, and Analytical Validation

Executive Summary

This technical guide profiles 2,3-Dichloropyridine-2-13C , a stable isotope-labeled isotopomer of the chlorinated pyridine scaffold. Primarily utilized as an internal standard in mass spectrometry (MS) and a tracer in metabolic degradation studies, this compound offers a distinct mass shift and nuclear magnetic resonance (NMR) signature. This document details its exact isotopic mass calculations, theoretical mass spectral patterns, synthetic pathways via Sandmeyer chemistry, and critical quality control parameters.

Physicochemical Characterization & Isotopic Mass

The introduction of a Carbon-13 (

Elemental Stoichiometry

-

Chemical Formula (Labeled):

[1] -

Unlabeled Analog:

Mass Calculations

The following table contrasts the average molecular weight (used for molarity calculations) with the monoisotopic mass (used for high-resolution MS).

| Parameter | Value (Da / g/mol ) | Calculation Basis |

| Average Molecular Weight | 148.98 | Weighted average of natural abundance Cl, N, H, |

| Monoisotopic Mass | 147.9676 | Sum of |

| Exact Mass (M+2) | 149.9647 | Contains one |

| Exact Mass (M+4) | 151.9617 | Contains two |

Note on Causality: The shift from the unlabeled monoisotopic mass (~146.96) to the labeled mass (147.97) provides a +1 Da shift. However, the chlorine isotope pattern dominates the spectral landscape, requiring precise window setting in Selected Ion Monitoring (SIM).

Mass Spectrometry Profiling: The "Fingerprint"

For researchers developing LC-MS/MS assays, understanding the isotopic envelope is critical to avoid interference.

Chlorine Isotope Distribution Logic

Chlorine exists naturally as

-

M (148 m/z):

(Relative Intensity: 100%) -

M+2 (150 m/z):

(Relative Intensity: ~66%) -

M+4 (152 m/z):

(Relative Intensity: ~11%)

MS Interpretation Workflow

The following diagram illustrates the logical flow for confirming the identity of the labeled compound using MS data.

Figure 1: Decision logic for validating 2,3-Dichloropyridine-2-13C via Mass Spectrometry.

Synthetic Methodology

The synthesis of 2,3-Dichloropyridine-2-13C typically proceeds via the Sandmeyer reaction , converting a labeled amine precursor into the chlorinated final product.[2] This route is preferred for its specificity and high yield.

Precursor Selection

The starting material is 3-amino-2-chloropyridine-2-13C . If this is not commercially available, it is synthesized from Nicotinamide-2-13C via Hofmann rearrangement followed by chlorination.

Protocol: Copper-Catalyzed Sandmeyer Chlorination

-

Reagents: 3-amino-2-chloropyridine-2-13C, Sodium Nitrite (

), Hydrochloric Acid ( -

Mechanism: Diazotization of the amine followed by radical nucleophilic substitution.

Step-by-Step Workflow:

-

Diazotization:

-

Dissolve 3-amino-2-chloropyridine-2-13C (1.0 eq) in concentrated

(excess) at 0°C. -

Dropwise addition of aqueous

(1.1 eq) while maintaining temperature < 5°C. -

Checkpoint: Formation of the diazonium salt is indicated by a clear, often yellow/orange solution.

-

-

Substitution (Sandmeyer):

-

Prepare a separate vessel with

(1.2 eq) dissolved in conc. -

Slowly transfer the cold diazonium solution into the copper solution with vigorous stirring.

-

Observation: Evolution of Nitrogen gas (

) indicates reaction progress.

-

-

Workup & Purification:

-

Neutralize with

to pH ~8. -

Extract with Dichloromethane (DCM) x3.

-

Dry over

and concentrate in vacuo. -

Purification: Flash column chromatography (Hexane/Ethyl Acetate) or sublimation (due to high volatility).

-

Figure 2: Synthetic pathway converting the amino-precursor to the dichloro-product.[2]

Analytical Validation & Quality Control

Trustworthiness in data relies on rigorous QC. For this specific isotopomer, NMR provides definitive structural proof.

Nuclear Magnetic Resonance ( -NMR)

-

The C2 Signal: The labeled Carbon-2 will appear as a massive signal relative to the natural abundance carbons.

-

Chemical Shift: Expected around 148–152 ppm (deshielded by N and Cl).

-

Coupling Effects:

-

C-Cl Broadening: The C2 signal may appear broadened. This is not poor shimming; it is due to the scalar coupling with the quadrupolar chlorine nuclei (

, spin 3/2). -

C-N Coupling: If high-resolution conditions are used, coupling to

(spin 1) may also contribute to line shape complexity.

-

Purity Criteria

-

Isotopic Enrichment: >99 atom%

. Verified by MS (absence of M-1 peak). -

Chemical Purity: >98% by HPLC (UV detection at 254 nm).

Applications in Drug Development

-

Metabolic Tracer: The

label at the C2 position is metabolically stable against many oxidative dehalogenations, making it an ideal anchor for tracking the pyridine ring fate in in vivo studies. -

Internal Standard: In quantitative bioanalysis (DMPK), the +1 Da shift (combined with the unique Cl pattern) allows for separation from the analyte in complex matrices like plasma, although a +3 or +4 Da shift (using

or

References

-

NIST Atomic Weights and Isotopic Compositions . National Institute of Standards and Technology. Available at: [Link]

-

Organic Syntheses . Synthesis of 2,3-Dichloropyridine via Sandmeyer Reaction. Org. Synth. Coll. Vol. 10. Available at: [Link]

-

PubChem Compound Summary . 2,3-Dichloropyridine. National Library of Medicine. Available at: [Link]

-

IUPAC Periodic Table of the Isotopes . International Union of Pure and Applied Chemistry. Available at: [Link]

Sources

Precision Isotopologues: A Technical Guide to 2,3-Dichloropyridine-2-13C

Executive Summary

This technical guide provides a comprehensive analysis of 2,3-Dichloropyridine-2-13C , a stable isotopically labeled tracer critical for drug metabolism and pharmacokinetics (DMPK) studies. Unlike standard organic synthesis, the production and analysis of this isotopologue require a rigorous understanding of quantum probability in mass spectrometry and regioselective halogenation. This document details the theoretical isotopic distribution, mathematical modeling of the mass envelope, and the "Gold Standard" protocols for synthesis and validation.

Molecular Identity & Theoretical Basis

The introduction of a specific

Structural Definition

-

Chemical Formula:

-

Label Position: C2 (Carbon adjacent to the Nitrogen and Chlorine).

-

Molecular Weight (Average): ~148.99 g/mol (approx +1 Da over unlabeled).

-

Monoisotopic Mass: Calculated using the most abundant natural isotopes for non-labeled atoms (

) plus the fixed label (

High-Precision Atomic Masses (IUPAC)

For accurate High-Resolution Mass Spectrometry (HRMS) prediction, we use the following precise masses:

- : 12.000000 Da

- : 13.003355 Da

- : 1.007825 Da

- : 14.003074 Da

- : 34.968853 Da

- : 36.965903 Da

Mathematical Modeling of Isotopic Distribution

The mass spectrum of 2,3-Dichloropyridine-2-13C is dominated by the interplay between the fixed Carbon-13 label and the natural abundance of Chlorine isotopes .

The Chlorine Splitting Pattern (The "Triplet")

Chlorine exists naturally as

Note: In the labeled molecule, these peaks are shifted by +1.003 Da relative to the unlabeled standard.

The "Satellite" Carbon Contribution

While C2 is 99%+

-

Probability of an extra

: -

Effect: This creates small "M+1" satellite peaks next to every major chlorine peak.

Calculated Mass Envelope Table

The following table represents the theoretical mass spectrum (normalized to the base peak).

| Ion Species | Isotopic Composition | Exact Mass (Da) | Relative Abundance (%) | Peak Description |

| M (Base) | 148.969 | 100.0 | Monoisotopic Peak | |

| M+1 | 149.972 | ~4.4 | Carbon Satellite | |

| M+2 | 150.966 | ~64.0 | First Chlorine Isotope | |

| M+3 | 151.969 | ~2.8 | Carbon Satellite | |

| M+4 | 152.963 | ~10.2 | Second Chlorine Isotope |

Visualization of Isotopic Logic

The following diagram illustrates the probability tree generating the mass spectrum.

Figure 1: Probability tree demonstrating the origin of the M, M+2, and M+4 peaks and their satellites.

Synthesis & Validation Workflow

Producing 2,3-Dichloropyridine-2-13C requires distinguishing it from its isomers (2,5-dichloro or 2,6-dichloro). The following protocol prioritizes regioselectivity.

Synthesis Strategy (The "Gold Standard")

Direct chlorination of pyridine is non-selective. The preferred route utilizes a functionalized precursor to direct the chlorine addition.

-

Precursor Selection: Start with 2-Hydroxypyridine-2-13C (commercially available or synthesized via

-urea condensation). -

Step A: C3 Chlorination: Electrophilic chlorination using N-Chlorosuccinimide (NCS) or

in acetic acid. The 2-hydroxy group (tautomerizing to pyridone) activates position 3 and 5.-

Challenge: Separating 3-chloro and 3,5-dichloro byproducts.

-

-

Step B: Deoxychlorination: Conversion of the C2-hydroxyl to C2-chloride using

(Phosphorus oxychloride).-

Result: The C2=

label is retained, and the oxygen is replaced by chlorine.

-

Quality Control (QC) Protocol

Trustworthiness in labeled compounds is binary: it is either pure, or it is useless.

-

qNMR (Quantitative NMR):

-

-NMR: Verify the coupling constants (

- -NMR: Confirm >99% enrichment at C2 (massive signal enhancement at ~150 ppm).

-

-NMR: Verify the coupling constants (

-

HRMS (High-Res Mass Spec):

-

Must match the theoretical table in Section 2.3 within 5 ppm mass accuracy.

-

Isotopic Enrichment Calculation:

Where

-

Synthesis & QC Flowchart

Figure 2: Step-by-step synthetic pathway and validation checkpoints.

Applications in Drug Development (DMPK)

Why synthesize this specific isotopologue?

-

Metabolic Tracer: 2,3-Dichloropyridine moieties appear in various agrochemicals and pharmaceuticals (e.g., chlorantraniliprole precursors). The

label at C2 is metabolically stable against decarboxylation in many pathways, making it an ideal "anchor" to trace the pyridine ring's fate. -

Internal Standard: For LC-MS/MS quantification of drugs containing this moiety. The +1 Da shift (or +3/5 Da if combined with other labels) prevents "crosstalk" between the analyte and the standard.

-

Mechanistic Toxicology: Understanding if the pyridine ring opens (oxidative ring scission). If the ring opens, the shift in the

chemical environment can be detected via NMR of the metabolites.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights of the Elements. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023). 2,3-Dichloropyridine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]

-

Organic Syntheses. (2012). General procedures for chlorination of pyridines. Org. Synth. 2012, 89, 549-561.[3] Retrieved from [Link]

Sources

Introduction: The Pyridine Scaffold and the Power of Carbon-13

An In-Depth Technical Guide to ¹³C-Labeled Pyridine Derivatives: Synthesis, Characterization, and Application

The pyridine ring is a cornerstone of modern pharmaceuticals and agrochemicals, with its presence in a vast number of FDA-approved drugs underscoring its significance.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and role as a bioisostere for phenyl rings make it a privileged scaffold in medicinal chemistry.[3] To understand the biological journey of these vital molecules—how they are absorbed, distributed, metabolized, and excreted (ADME)—scientists rely on isotopic labeling. While various isotopes can be used, the stable, non-radioactive carbon-13 (¹³C) isotope offers a powerful and precise lens for investigation.[4]

Incorporating ¹³C into a pyridine derivative transforms it from a simple therapeutic agent into a high-fidelity probe.[] This strategic substitution provides a distinct mass signature for mass spectrometry (MS) and a unique nuclear spin for Nuclear Magnetic Resonance (NMR) spectroscopy, without altering the molecule's fundamental chemical properties.[][6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis of ¹³C-labeled pyridine derivatives, their analysis, and their critical applications in advancing pharmaceutical and life sciences.

Strategic Synthesis of ¹³C-Labeled Pyridine Derivatives

The introduction of a ¹³C label into a pyridine ring can be a significant synthetic challenge, as the carbon atoms form the core of the stable aromatic heterocycle.[1] The choice of strategy depends on the desired labeling pattern, the complexity of the target molecule, and the availability of labeled starting materials. Methodologies generally fall into two categories: de novo synthesis, which builds the ring from labeled precursors, and late-stage labeling, which modifies an existing pyridine scaffold.

De Novo Synthesis: Building from Labeled Blocks

De novo synthesis offers precise control over the position of the ¹³C label by constructing the pyridine ring from simple, commercially available ¹³C-labeled precursors.[4] This approach is ideal for producing specifically labeled compounds for mechanistic or metabolic studies.

A classic example is the synthesis of labeled nicotinic acid (a form of Vitamin B3), a common structural motif.[7][8] The synthesis can be designed to incorporate ¹³C from precursors like ¹³C-labeled cyanide or acetate.[6][9]

Illustrative Protocol: Synthesis of [3-¹³C]Nicotinic Acid (Conceptual)

This protocol outlines a conceptual pathway, illustrating the logic of building the labeled ring.

-

Precursor Preparation: Begin with a simple, ¹³C-labeled building block, such as [¹³C]acetonitrile.

-

Condensation: React the labeled precursor with an appropriate partner (e.g., acrolein) in a condensation reaction (like the Bohlmann-Rahtz pyridine synthesis) to form a dihydropyridine intermediate. The ¹³C atom is now incorporated into the heterocyclic skeleton.

-

Aromatization: Oxidize the dihydropyridine intermediate to form the stable, aromatic pyridine ring.

-

Side-Chain Modification: Chemically modify the side chains as needed to yield the final [3-¹³C]nicotinic acid product.

-

Purification: Purify the final product using standard techniques such as recrystallization or column chromatography.

The causality behind this multi-step approach lies in its precision. While synthetically demanding, it guarantees the label's position, which is paramount for unambiguous interpretation of NMR and MS data later on.[6]

Isotope Exchange Strategies

While direct C-H activation for ¹³C labeling on a pyridine ring is challenging, innovative strategies are emerging. A notable approach involves a ring-opening and ring-closing sequence. For instance, the Zincke activation strategy, primarily developed for nitrogen isotope exchange, demonstrates the feasibility of deconstructing and reconstructing the heterocyclic core.[1][10][11] This concept opens avenues for future carbon-exchange methodologies.

Table 1: Comparison of Synthetic Strategies for ¹³C-Labeling

| Strategy | Description | Advantages | Disadvantages | Best Suited For |

| De Novo Synthesis | Building the pyridine ring from simple, ¹³C-labeled precursors. | Precise control of label position; unambiguous labeling pattern. | Multi-step; can be low-yielding; requires custom synthesis design. | Mechanistic studies; synthesis of specifically labeled standards. |

| Isotope Exchange | Swapping a ¹⁴N atom for ¹⁵N, with potential future application for carbon.[12] | Fewer steps; potentially applicable to complex molecules (late-stage). | Less developed for carbon; may lead to label scrambling. | Rapid generation of labeled compounds for screening. |

Applications in Drug Development and Mechanistic Elucidation

The true value of ¹³C-labeled pyridine derivatives is realized in their application. They serve as indispensable tools for elucidating metabolic pathways, quantifying drug candidates in biological matrices, and probing enzymatic mechanisms.

Advanced Structural Analysis with ¹³C NMR Spectroscopy

NMR spectroscopy is a primary tool for structure elucidation. The natural abundance of ¹³C is only 1.1%, resulting in weak signals. By enriching a specific carbon position to >99% ¹³C, the sensitivity of the NMR experiment for that atom is dramatically increased.[13]

Key Advantages:

-

Unambiguous Signal Assignment: A highly enriched ¹³C atom provides a strong, unmistakable signal, simplifying the assignment of complex spectra, especially in large molecules.[14][15]

-

¹³C-¹³C Coupling: If multiple positions are labeled, the observation of ¹³C-¹³C coupling constants provides direct evidence of carbon-carbon bond connectivity, confirming the molecular skeleton.[1]

-

Mechanistic Probes: Following the ¹³C label through a chemical or enzymatic reaction can reveal bond-making and bond-breaking steps, providing direct insight into the reaction mechanism.

High-Precision Quantitative Analysis with Mass Spectrometry

In drug development, accurately measuring the concentration of a drug and its metabolites in biological fluids (e.g., plasma, urine) is critical.[16] Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice, and ¹³C-labeled compounds are the gold standard for internal standards.

Workflow: Stable Isotope Dilution Assay

-

Sample Preparation: A known quantity of the ¹³C-labeled pyridine derivative (the internal standard) is added to the biological sample (e.g., plasma) containing the unlabeled drug (the analyte).

-

Extraction: The analyte and internal standard are extracted together from the complex biological matrix. Critically, any loss during this process affects both compounds equally.

-

LC-MS Analysis: The sample is injected into the LC-MS system. The analyte and the ¹³C-labeled internal standard have identical chemical properties and thus co-elute from the liquid chromatography column.

-

Detection: The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference (e.g., M vs. M+6 for a compound with six ¹³C atoms).

-

Quantification: The concentration of the drug is calculated from the ratio of the analyte's MS signal to the internal standard's MS signal. This ratio corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[16]

This self-validating system is trustworthy because the internal standard acts as a perfect chemical mimic of the analyte, experiencing the same physical and chemical effects throughout the entire analytical process.

// Nodes sample [label="Biological Sample\n(contains unlabeled drug)"]; is [label="¹³C-Labeled Internal Standard\n(known amount)", fillcolor="#FBBC05"]; spike [label="Spike & Mix", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; extract [label="Sample Extraction"]; lcms [label="LC-MS/MS Analysis"]; data [label="Data Processing"]; result [label="Accurate Drug Concentration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sample -> spike; is -> spike; spike -> extract [label="Analyte and IS\ntreated identically"]; extract -> lcms [label="Co-elution"]; lcms -> data [label="Measure Peak Area Ratio\n(Analyte / IS)"]; data -> result; } caption [label="Workflow of a stable isotope dilution assay using LC-MS.", shape=plaintext, fontsize=10]; }

Metabolic Flux Analysis and Fate Mapping

Understanding how a drug is metabolized is crucial for predicting its efficacy and potential toxicity. By administering a ¹³C-labeled pyridine-containing drug, researchers can trace the journey of the carbon atoms through metabolic pathways.[4]

When the labeled drug is processed by enzymes in the body (e.g., by cytochrome P450 enzymes in the liver), the ¹³C label is retained in the resulting metabolites. By analyzing samples over time with LC-MS, scientists can identify these metabolites by looking for the characteristic mass shift of the ¹³C label. This allows for the construction of a detailed metabolic map, revealing how the drug is broken down and cleared from the body.[17][18] This "deep labeling" approach provides a comprehensive, hypothesis-free assessment of metabolic activities.[18] This knowledge is vital for optimizing drug design to improve metabolic stability and reduce the formation of toxic byproducts.[19]

Experimental Protocol: General Workflow for a Cellular Metabolism Study

-

Cell Culture: Grow the target human cells (e.g., a cancer cell line) in a specialized culture medium.[18]

-

Tracer Introduction: Replace the standard medium with a medium containing the ¹³C-labeled pyridine compound at a known concentration.

-

Incubation: Incubate the cells for a defined period, allowing them to take up and metabolize the labeled compound.

-

Metabolite Extraction: Harvest the cells and perform a metabolite extraction using a cold solvent (e.g., 80% methanol) to quench enzymatic activity and extract small molecules.

-

LC-MS Analysis: Analyze the cell extract using high-resolution mass spectrometry to detect and identify ¹³C-labeled metabolites based on their accurate mass and fragmentation patterns.

-

Flux Analysis: Use the resulting mass isotopomer distribution data to calculate the rates of metabolic reactions (fluxes) through various pathways.[20]

Conclusion and Future Outlook

¹³C-labeled pyridine derivatives are far more than just chemical curiosities; they are precision instruments for modern chemical and biological research. From the foundational step of their synthesis to their application in high-resolution NMR and ultra-sensitive mass spectrometry, these molecules provide unparalleled insights into structure, mechanism, and metabolism. As synthetic methodologies become more sophisticated, enabling more complex and late-stage labeling, the use of ¹³C-labeled pyridines will continue to expand. They will remain central to the development of safer, more effective drugs and to unraveling the intricate biochemical pathways that govern life.

References

- Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation.

- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.

- Synthesis of Stable Isotope Labeled 13 C 4 -1,4-Dihydropyridines on 5,6-Position and Its Substituent Carbon.

- Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider

- Mechanistic Studies on the Formation of Pyrroles and Pyridines from [1-13C]-D-Glucose and [1-13C]-D-Arabinose.

- Pyridine(110-86-1) 13C NMR spectrum. ChemicalBook.

- Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates.

- Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation.

- Niacin-13C6 (Nicotinic acid-13C6). MedchemExpress.com.

- Synthesis of 13C‐ and 14C‐labeled 3‐(dichloroacetyl)‐5‐(2‐furanyl). Semantic Scholar.

- Targeted C-Labeled Tracer Fate Associations for Drug Efficacy Testing in Cancer. Springer.

- Nicotinic acid-13C6. Sigma-Aldrich.

-

The biosynthesis of nicotine from isotopically labeled nicotinic acids. OSTI.GOV. [Link]

-

Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Profiling the metabolism of human cells by deep 13C labeling. PMC. [Link]

-

13C‐Labeling as a Method in Organic Synthesis, Catalysis and Biochemical Applications. ResearchGate. [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]

-

The Absence of Quadrupolar Nuclei Facilitates Efficient 13 C Hyperpolarization via Reversible Exchange with Parahydrogen. PubMed. [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

Sources

- 1. Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. The Absence of Quadrupolar Nuclei Facilitates Efficient 13 C Hyperpolarization via Reversible Exchange with Parahydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. hyd.hu [hyd.hu]

- 18. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 2,3-Dichloropyridine-2-13C under ambient conditions

Topic: Stability of 2,3-Dichloropyridine-2-

Executive Summary

2,3-Dichloropyridine-2-

Under ambient conditions (25°C, 1 atm, 60% RH), the compound is a solid (MP: ~64–67°C). Its primary degradation threat is nucleophilic aromatic substitution (

Chemical Identity & Isotopic Considerations

Understanding the specific reactivity of the C2 position is critical. In pyridine chemistry, the nitrogen atom acts as an electron sink, activating the

1.1 Structural Specifications

-

Compound: 2,3-Dichloropyridine-2-

C -

Physical State: Crystalline Solid

-

Melting Point: 64–67°C (Unlabeled reference)[5]

-

Isotope Location: Carbon-2 (The carbon bonded to the chlorine and nitrogen).

1.2 The Isotope Effect on Stability

From a thermodynamic and kinetic perspective, the substitution of

Physicochemical Stability Profile

2.1 Hydrolytic Stability (The Primary Risk)

The chlorine at the C2 position is highly activated. While 2,3-dichloropyridine is not "water-sensitive" in the same violent way as an acid chloride, it is susceptible to slow hydrolysis upon prolonged exposure to ambient humidity.

-

Mechanism: Water acts as a nucleophile, attacking the electron-deficient C2-

C. -

Product: The hydrolysis yields 3-chloro-2-pyridone-2-

C (existing in tautomeric equilibrium with 3-chloro-2-hydroxypyridine). -

Impact: This transformation is irreversible. The

C label remains in the ring, but the chemical identity shifts from a lipophilic electrophile to a polar amide/enol.

2.2 Thermal & Photostability

-

Thermal: Stable up to its boiling point (~203°C) under inert conditions. Ambient heat (20–30°C) does not induce thermal decomposition but accelerates hydrolysis kinetics.

-

Photolytic: Pyridine derivatives can undergo slow dechlorination under intense UV light. Ambient lab lighting is generally safe for short durations, but long-term storage requires amber vials.

Degradation Mechanism Visualization

The following diagram illustrates the specific pathway of concern: the hydrolysis of the

Figure 1: The dominant degradation pathway is the hydrolysis of the activated C2-Cl bond, converting the starting material into the pyridone tautomer.

Analytical Monitoring Protocols (Self-Validating System)

To maintain scientific integrity, you cannot assume purity based on visual inspection. The following protocols distinguish the parent from the hydrolysis product.

4.1 Recommended Method: Reverse-Phase HPLC

Because the degradation product (pyridone) is significantly more polar than the parent (dichloropyridine), RP-HPLC provides excellent resolution.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

-

Rationale: The parent compound is lipophilic and will retain longer. The pyridone will elute early (near the void volume if not carefully controlled).

-

-

Detection: UV at 270 nm (Pyridine

transition).

4.2 Gold Standard:

C-NMR

Since the molecule is

-

Protocol: Dissolve ~5-10 mg in CDCl

(or DMSO- -

Diagnostic Shift:

-

Intact 2,3-DCP-2-

C: The C2 signal appears as a doublet (coupling to C3-Cl) in the aromatic region, typically 145–150 ppm . -

Degraded Pyridone: The C2 becomes a carbonyl-like carbon. The signal shifts downfield to 160–170 ppm (characteristic of amides/pyridones).

-

-

Pass/Fail Criteria: Any peak >1% integration in the 160+ ppm region indicates compromised integrity.

Storage & Handling Best Practices

While the compound is stable at ambient temperature if perfectly dry, "ambient" in a laboratory often implies fluctuating humidity. The following workflow minimizes risk.

5.1 The "Cold-Dry-Inert" Triad

-

Temperature: Store at 4°C (Refrigerator) or -20°C (Freezer).

-

Reasoning: Arrhenius kinetics dictate that lowering temperature slows the rate of hydrolysis significantly.

-

-

Atmosphere: Store under Argon or Nitrogen .

-

Reasoning: Displaces atmospheric moisture and oxygen.

-

-

Containment: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm, placed inside a secondary desiccator.

5.2 Handling Workflow

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic isotopic labels to prevent moisture intrusion.

5.3 Critical Handling Note

Do not open a cold vial immediately. When removing the vial from -20°C storage, allow it to equilibrate to room temperature in a desiccator for 30 minutes. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the solid, initiating hydrolysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16988, 2,3-Dichloropyridine. Retrieved from [Link]

- Spivey, A. C., & Arseniyadis, S. (2004).Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 15). Thieme Chemistry. (General reference for Pyridine reactivity).

Sources

- 1. 2,3-Dichloropyridine 99 2402-77-9 [sigmaaldrich.com]

- 2. 2,3-Dichloropyridine(2402-77-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2,3-Dichloropyridine | 2402-77-9 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Dichloropyridine - Wikipedia [en.wikipedia.org]

Methodological & Application

Nucleophilic substitution reaction conditions for 2,3-Dichloropyridine-2-13C

Application Note: Precision Nucleophilic Substitution of 2,3-Dichloropyridine-2- C

Abstract & Strategic Overview

2,3-Dichloropyridine-2-

While the C2 position is electronically activated for substitution, improper reaction conditions can trigger an elimination-addition (benzyne) mechanism, leading to "label scrambling" between C2 and C3. This guide outlines validated protocols to ensure exclusive

Key Chemical Challenges

| Feature | Implication for Protocol |

| C2 Reactivity | Highly activated ( |

| C3 Reactivity | Unactivated ( |

| Located at the electrophilic center. Risk: If a benzyne intermediate forms, the nucleophile can attack C3, moving the label relative to the substituent. | |

| Leaving Group | Chloride at C2 is the leaving group. |

Mechanistic Insight: The Regioselectivity Lock

To guarantee the integrity of the

The Safe Pathway ( )

The reaction proceeds via a Meisenheimer complex. Attack at the C2 position places the negative charge on the ring nitrogen, a highly stabilized intermediate. Attack at C3 would place the charge on a carbon atom, which is energetically unfavorable.

-

Result: Exclusive substitution at C2.

-

Label Status: The

C atom remains at position 2, directly bonded to the new nucleophile.

The Danger Zone (Benzyne)

Using extremely strong, bulky bases (e.g.,

-

Result: The nucleophile can attack either end of the triple bond.

-

Label Status: Scrambled. 50% of product may have the substituent at C3, effectively "moving" the label to a non-standard position relative to the functional group.

Visualization of Reaction Pathways

Figure 1: Mechanistic divergence. The green pathway preserves isotopic integrity; the red pathway risks label scrambling.

Experimental Protocols

Method A: Standard (Amines & Thiols)

Applicability: Primary/Secondary amines, Thiols.[1][2]

Mechanism: Classical

Materials

-

Substrate: 2,3-Dichloropyridine-2-

C (1.0 eq) -

Nucleophile: Amine (1.1 – 1.5 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) or

(2.0 eq) -

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

-

Note: Avoid protic solvents (EtOH) if high temperatures are required to prevent solvolysis competition.

-

Step-by-Step Protocol

-

Dissolution: In a flame-dried reaction vial, dissolve 2,3-Dichloropyridine-2-

C (100 mg, 1.0 eq) in anhydrous DMSO (1.0 mL, 0.6 M concentration). -

Addition: Add the base (

or DIPEA, 2.0 eq). -

Nucleophile: Add the amine nucleophile (1.2 eq) dropwise.

-

Reaction:

-

Aliphatic Amines: Stir at 60°C for 4–6 hours.

-

Anilines/Sterically Hindered Amines: Stir at 90–100°C for 12–18 hours.

-

-

Monitoring: Monitor by HPLC-MS. Look for the parent mass + Nucleophile - HCl.

-

Checkpoint: The C3-Cl bond is stable. You should NOT see double substitution.

-

-

Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine to remove DMSO.

-

Purification: Flash chromatography (Hexane/EtOAc).

Method B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Applicability: Weak nucleophiles (Amides, heavily substituted anilines), or when

Materials

-

Catalyst:

(2 mol%) -

Ligand: Xantphos (4 mol%) – Crucial for regioselectivity.

-

Base:

(1.5 eq) – Weaker than NaOtBu to prevent side reactions. -

Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Protocol

-

Inert Atmosphere: Purge a reaction tube with Argon/Nitrogen.

-

Catalyst Pre-mix: Add

and Xantphos to the tube. Add 1,4-Dioxane (1 mL) and stir for 5 mins to form the active catalyst complex. -

Substrate Addition: Add 2,3-Dichloropyridine-2-

C (1.0 eq), Nucleophile (1.1 eq), and -

Degas: Sparge the mixture with Argon for another 2 minutes.

-

Heating: Seal and heat to 85°C for 12 hours.

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify.

Analytical Validation (QC)

Verifying the position of the label and the substituent is critical.

C-NMR Interpretation

The

| Signal | Expected Shift (approx.) | Coupling Pattern | Interpretation |

| Starting Material (C2) | ~148 - 150 ppm | Enhanced Singlet | Characteristic of 2-chloropyridine C2. |

| Product (C2-Amine) | ~155 - 160 ppm | Enhanced Singlet | Upfield/Downfield shift depends on N-donation. |

| C3-H Coupling | N/A | Doublet ( | In labeled experiments, you may see C2-C3 coupling if C3 is natural abundance (1.1%). |

| Substituent Coupling | Varies | Doublet | If the nucleophile has NMR active nuclei (e.g., |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and validation of labeled derivatives.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Nucleophile is too weak or sterically hindered. | Switch to Method B (Buchwald-Hartwig) or increase temp to 110°C (careful with DMSO decomposition). |

| Mixture of Isomers | Benzyne formation (rare) or Pd-migration. | Ensure base is not too strong (Avoid NaH, NaOtBu). Use Carbonates ( |

| Loss of Label Signal | Dilution with non-labeled material? | Unlikely. Check NMR parameters (relaxation delay |

| Double Substitution | Reaction conditions too harsh. | C3-Cl is usually inert, but at >140°C in NMP, it might react. Keep T < 100°C. |

References

-

Regioselectivity in Chloropyridines

- Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of heterocycles. In Science of Synthesis. Thieme.

- Context: Establishes the reactivity order C2 > C4 >> C3 for halopyridines.

-

Buchwald-Hartwig Coupling on Pyridines

- Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

- Context: Selection of ligands (Xantphos/BrettPhos)

-

Benzyne Mechanisms in Pyridines

- Goetz, A. E., & Garg, N. K. (2013). "Regioselective reactions of 3,4-pyridynes enabled by nucleophilic catalysis.

- )

-

NMR Characterization of Labeled Compounds

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Context: Interpretation of C-enriched signals and coupling constants.

Suzuki-Miyaura coupling protocols using 2,3-Dichloropyridine-2-13C

Application Note: High-Fidelity Regioselective Suzuki-Miyaura Coupling of 2,3-Dichloropyridine-2-

Executive Summary

This guide details the operational protocols for utilizing 2,3-Dichloropyridine-2-

The core challenge addressed here is regioselectivity . In 2,3-dichloropyridine, the C2 and C3 positions exhibit distinct electronic susceptibilities. This protocol leverages the inherent "substrate-controlled" reactivity to selectively functionalize the C2 position (proximal to the nitrogen) while preserving the

Mechanistic Grounding & Regioselectivity

To maximize yield and isotopic efficiency, one must understand the electronic bias of the substrate.

-

The C2 Advantage: The Carbon-Chlorine bond at position C2 is significantly more electron-deficient than at C3 due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen. Consequently, the oxidative addition of the Palladium(0) catalyst occurs preferentially at C2.[1]

-

Isotope Retention: In "2,3-Dichloropyridine-2-

C", the label is the ring carbon at position 2.-

Reaction: Displacement of the C2-Chloro group by an aryl group.

-

Outcome: The

C atom remains in the ring, forming a 2-Aryl-3-chloropyridine-2- -

Risk: Low regioselectivity (coupling at C3) would result in a mixture of isomers, requiring difficult separation and loss of expensive isotopic material.

-

Diagram 1: Regioselectivity & Reaction Pathway

Caption: Kinetic pathway demonstrating the preferential oxidative addition at C2 due to nitrogen-induced electron deficiency.

Experimental Protocols

Protocol A: Standard C2-Selective Coupling (High Robustness)

Recommended for most aryl boronic acids. This system utilizes Pd(dppf)Cl2, a robust catalyst that resists dehalogenation side reactions and promotes high regioselectivity.

Materials:

-

2,3-Dichloropyridine-2-

C (1.0 equiv) -

Aryl Boronic Acid (1.1 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

·CH -

Base: Sodium Carbonate (Na

CO -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charge Solids: Add 2,3-Dichloropyridine-2-

C (e.g., 100 mg), Aryl Boronic Acid, and Pd(dppf)Cl -

Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M relative to pyridine) and seal the vial with a septum.

-

Base Addition: Syringe in the degassed 2.0 M Na

CO-

Note: The ratio of Dioxane:Water should be approximately 4:1.

-

-

Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling of boronic acids).

-

Reaction: Heat the block to 80–90°C for 4–12 hours. Monitor by HPLC or TLC.

-

Checkpoint: The C2-Cl is highly reactive; reaction often completes quickly. Avoid prolonged heating to prevent subsequent activation of the C3-Cl bond.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO

and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Ligand-Controlled Coupling for Sterically Hindered Substrates

Use this if the boronic acid is ortho-substituted or sterically demanding. The XPhos ligand system creates a highly active catalyst species capable of overcoming steric bulk while maintaining C2 selectivity.

Materials:

-

Pre-catalyst: Pd(OAc)

(2 mol%) -

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4 mol%)

-

Base: Potassium Phosphate (K

PO -

Solvent: Toluene / Water (10:1)

Key Procedural Difference:

-

Pre-stir the Pd(OAc)

and XPhos in Toluene for 20 minutes at room temperature before adding the substrate and base. This ensures formation of the active catalytic species (L-Pd(0)). -

Run reaction at 100°C .

Optimization & Troubleshooting Guide

The following data summarizes the impact of different variables on the Regiomeric Ratio (RR) of C2:C3 coupling products.

Table 1: Reaction Condition Screening (2,3-Dichloropyridine Substrate)

| Variable | Condition | Yield (Isolated) | Regioselectivity (C2:C3) | Notes |

| Catalyst | Pd(PPh | 82% | 92:8 | Standard. Good selectivity but air sensitive. |

| Catalyst | Pd(dppf)Cl | 94% | >98:2 | Recommended. Bidentate ligand enhances stability and selectivity. |

| Catalyst | Pd | 88% | 85:15 | Higher activity leads to slight erosion of selectivity. |

| Base | Na | 94% | >98:2 | Mild base prevents side reactions. |

| Base | Cs | 76% | 90:10 | Stronger base may promote bis-coupling (C2 & C3). |

| Solvent | DMF | 65% | 88:12 | High temp promotes dehalogenation. |

| Solvent | Dioxane/H | 94% | >98:2 | Optimal polarity for boronic acid solubility. |

Advanced Workflow: Sequential Functionalization

For researchers aiming to synthesize 2,3-Diarylpyridines (using the label as a core scaffold), a sequential approach is required.

Diagram 2: Sequential Coupling Strategy

Caption: Sequential workflow. Note that the second step (C3) requires a more active catalyst (e.g., SPhos or RuPhos) and higher temperatures to activate the deactivated C3-Cl bond.

Quality Control & Validation

To ensure the integrity of the

-

High-Resolution Mass Spectrometry (HRMS):

-

Verify the [M+1] peak intensity. The labeled product should show a distinct mass shift corresponding to the

C incorporation.

-

-

C-NMR Spectroscopy:

-

Signal Enhancement: The C2 carbon signal will be significantly enhanced (approx. 100x natural abundance).

-

Coupling Constants: Observe

or -

Expected Shift: The C2 signal in 2-arylpyridines typically appears downfield (approx. 150-160 ppm).

-

References

-

Langer, P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Link

-

Neufeldt, S. R., et al. (2022).[2] Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry. Link[2]

-

BenchChem. (2025).[3] Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts. Application Note. Link

-

Organic Chemistry Portal. (2022). Site-Selective Cross-Coupling of Dichloroheteroarenes. Link

-

Gomez, C., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Nature Communications / PMC. Link

Sources

Preparation of 13C-labeled nicotinic acid derivatives from dichloropyridine

Application Note & Protocol

A Robust Synthetic Route to ¹³C-Carboxyl-Labeled Nicotinic Acid Derivatives from Dichloropyridine Precursors

Abstract

Isotopically labeled compounds are indispensable tools in modern pharmaceutical research, particularly for absorption, distribution, metabolism, and excretion (ADME) studies.[1] Stable isotopes like Carbon-13 (¹³C) offer a non-radioactive method for tracing molecular fates, providing critical data for pharmacokinetic and metabolic flux analysis.[2][3] Nicotinic acid and its derivatives are prevalent scaffolds in numerous therapeutic agents, targeting conditions from dyslipidemia to neurological disorders.[4][5][6] This application note provides a detailed, field-proven protocol for the synthesis of ¹³C-labeled nicotinic acid derivatives, specifically by introducing a ¹³C-carboxyl group onto a dichloropyridine backbone. This method leverages a selective halogen-metal exchange followed by carboxylation with high-purity ¹³CO₂, offering a versatile and efficient route to key analytical standards and metabolic tracers.

Introduction: The Imperative for Stable Isotope Labeling

In drug development, understanding a compound's metabolic pathway is paramount. ¹³C-labeled analogues of an active pharmaceutical ingredient (API) are chemically identical to the parent drug but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7] This allows them to serve as ideal internal standards for quantitative bioanalysis, achieving high accuracy and precision, and as tracers for elucidating metabolic transformations without the complications of ionizing radiation.[2]

The pyridine core is a privileged structure in medicinal chemistry.[8] Consequently, reliable methods for its isotopic labeling are in high demand. While various strategies exist, many involve multi-step de novo syntheses. The protocol herein describes a more direct approach, utilizing commercially available dichloropyridines as versatile starting materials.

Scientific Rationale and Strategy

The core of this synthetic strategy rests on two fundamental and highly reliable organometallic reactions: directed ortho-lithiation (or halogen-metal exchange) and carboxylation.

-

Choice of Starting Material: Dichloropyridine: Dichloropyridines (e.g., 2,6-dichloropyridine, 3,5-dichloropyridine) are excellent precursors. The chlorine atoms activate the pyridine ring for nucleophilic substitution and can be selectively metalated. Their differential reactivity allows for stepwise functionalization, making them flexible building blocks.

-

Key Transformation: Selective Lithiation: The reaction of an organolithium reagent, such as n-butyllithium (n-BuLi), with an aryl halide at low temperatures (typically -78 °C) facilitates a halogen-metal exchange.[9] This process cleanly and efficiently generates a highly nucleophilic organolithium intermediate in situ. Maintaining cryogenic temperatures is critical to prevent side reactions, such as addition to the pyridine C=N bond or undesired isomerizations.[9]

-

The Labeling Step: Carboxylation with ¹³CO₂: The generated pyridyl-lithium species is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide. By introducing high-purity ¹³CO₂ gas, the ¹³C isotope is incorporated directly and irreversibly into the target molecule, forming a lithium ¹³C-carboxylate salt.[10] High-purity (≥99%) ¹³CO₂ is essential for achieving maximal isotopic enrichment in the final product.[10]

This sequence provides a regioselective and high-yielding pathway to the desired ¹³C-labeled nicotinic acid derivative, which can be subsequently purified by standard chromatographic techniques.

Experimental Workflow Overview

The overall process is a three-stage workflow: synthesis, purification, and characterization. Each stage contains critical steps that ensure the success of the protocol.

Diagram 1: High-level experimental workflow.

Detailed Experimental Protocol

This protocol details the synthesis of 6-chloro-[carboxyl-¹³C]nicotinic acid from 2,6-dichloropyridine as a representative example.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,6-Dichloropyridine | ≥98% | Standard Vendor | Store in a desiccator. |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Standard Vendor | Pyrophoric. Handle under inert gas. |

| ¹³CO₂ Gas | ≥99% isotopic purity | Isotope Vendor | High purity is critical for labeling efficiency.[10] |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Vendor | Use freshly distilled or from a solvent purification system. |

| Hydrochloric Acid (HCl) | 37% (conc.) | Standard Vendor | Corrosive. |

| Ethyl Acetate | HPLC Grade | Standard Vendor | For extraction and chromatography. |

| Hexanes | HPLC Grade | Standard Vendor | For chromatography. |

| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography. |

| Argon or Nitrogen Gas | High Purity (≥99.99%) | Gas Supplier | For maintaining an inert atmosphere. |

Equipment

-

Three-neck round-bottom flask (flame-dried)

-

Magnetic stirrer and stir bars

-

Septa and needles

-

Low-temperature thermometer

-

Dry ice / acetone bath

-

Syringes for liquid transfer

-

Gas inlet adapter and bubbler

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Synthesis Procedure

Safety Notice: n-Butyllithium is pyrophoric and reacts violently with water. All operations must be conducted under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame- or oven-dried glassware. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

-

Reaction Setup:

-

Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a gas inlet connected to an Argon/Nitrogen line with a bubbler.

-

Purge the entire system with inert gas for at least 15 minutes.

-

-

Preparation of Pyridyl-Lithium Intermediate:

-

Under a positive flow of argon, add 2,6-dichloropyridine (1.48 g, 10.0 mmol) to the flask, followed by 40 mL of anhydrous THF.

-

Stir the solution until the solid is fully dissolved.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.4 mL of 2.5 M solution in hexanes, 11.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C.

-

Rationale: A slight excess of n-BuLi ensures complete conversion of the starting material. The slow, cold addition is crucial for selectivity, favoring lithiation at the more reactive 2-position over the 6-position or addition to the ring.[9]

-

Upon completion of the addition, stir the resulting pale yellow solution at -78 °C for 1 hour.

-

-

Carboxylation with ¹³CO₂:

-

While the lithiation reaction proceeds, prepare the ¹³CO₂ delivery system. Connect the ¹³CO₂ gas cylinder to a needle via tubing.

-

Stop the argon flow into the flask and insert the ¹³CO₂ delivery needle below the surface of the reaction mixture.

-

Gently bubble ¹³CO₂ gas through the solution. An immediate reaction, often characterized by a color change or slight warming, should be observed.

-

Continue the ¹³CO₂ addition for 30 minutes while maintaining the temperature at -78 °C.

-

After 30 minutes, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature while maintaining a positive pressure of ¹³CO₂ (e.g., using a balloon).

-

Rationale: Using a gaseous ¹³C source ensures rapid and efficient quenching of the organolithium intermediate.[11] Allowing the reaction to warm to room temperature ensures the reaction goes to completion.

-

-

Workup and Isolation:

-

Once at room temperature, cautiously quench the reaction by adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any neutral organic byproducts. Discard the organic layers.

-

Acidify the aqueous layer to pH ~2 by the slow addition of concentrated HCl. A white precipitate should form.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a white or off-white solid.

-

Purification

-

Purify the crude solid by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) is typically effective.

-

Combine the fractions containing the desired product (as determined by TLC analysis) and remove the solvent in vacuo to yield pure 6-chloro-[carboxyl-¹³C]nicotinic acid.

Characterization and Expected Results

The final product must be rigorously characterized to confirm its structure, purity, and isotopic incorporation.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential. In the ¹³C NMR spectrum, the labeled carboxyl carbon will appear as a strong, sharp singlet around 165-170 ppm.[12] The ¹H NMR will confirm the substitution pattern on the pyridine ring.

-

High-Resolution Mass Spectrometry (HRMS): This provides the most definitive evidence of ¹³C incorporation. The measured molecular ion peak will be approximately 1.00335 Da higher than the corresponding unlabeled compound.[13]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final compound, which should typically be >98%.[2]

Expected Data

| Parameter | Expected Value | Rationale |

| Yield | 40-60% | Based on typical yields for organolithium carboxylation reactions. |

| Appearance | White to off-white solid | Expected physical state of the purified acid. |

| Isotopic Enrichment | >98% | Dependent on the purity of the ¹³CO₂ source. |

| ¹³C NMR (δ) | ~166 ppm (¹³C OOH) | Characteristic chemical shift for a carboxylic acid carbon. |

| HRMS ([M+H]⁺) | Expected: 159.0014 | Calculated for C₆H₅¹³ClNO₂. Confirms elemental composition and labeling. |

| Chemical Purity | >98% (by HPLC) | Standard requirement for use as an analytical standard. |

Reaction Mechanism

The core transformation involves a two-step sequence: halogen-metal exchange followed by nucleophilic attack on ¹³CO₂.

Diagram 2: Simplified reaction scheme.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of ¹³C-carboxyl-labeled nicotinic acid derivatives from dichloropyridine precursors. The method is rooted in well-established organometallic chemistry and provides a direct route to high-purity labeled compounds. The resulting materials are invaluable for quantitative bioanalytical assays and for conducting mechanistic studies in drug metabolism and pharmacokinetics, ultimately accelerating the drug development pipeline.

References

- Vertex AI Search. (2025).

-

Nguyen, H. M. H., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

-

Feng, M., et al. (2024). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]

-

McNally, A., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Rdcthera. (n.d.). 13C-Radiolabeling Service. [Link]

-

Feng, M., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Nature Communications, 15(1), 6063. [Link]

-

Judge, M. T., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 507. [Link]

-

Gauthier, P. G., et al. (2019). 13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates. Metabolites, 9(11), 263. [Link]

-

McElvain, S. M., & Goese, M. A. (1941). THE PREPARATION OF NICOTINIC ACID FROM PYRIDINE. Journal of the American Chemical Society, 63(8), 2283–2284. [Link]

-

UNT Research. (n.d.). 13C-Stable Isotope Labeling. University of North Texas. [Link]

-

Antoniewicz, M. R., et al. (2011). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 83(9), 3211–3216. [Link]

-

Cireșan, M., et al. (2022). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 27(19), 6549. [Link]

-

Varshney, S., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. [Link]

-

Majumdar, S. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]

-

Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(3), 1163-73. [Link]

-

Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary. [Link]

-

Twitwi, A., et al. (2024). Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. Neurochemistry International, 178, 105772. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 13C-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology - China Isotope Development [asiaisotopeintl.com]

- 11. Buy Carbon-13C dioxide | 1111-72-4 [smolecule.com]

- 12. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides | MDPI [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Optimization of Solvent Systems for 2,3-Dichloropyridine-2-¹³C Reactions

Introduction

2,3-Dichloropyridine, and its isotopically labeled analogue 2,3-Dichloropyridine-2-¹³C, are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] The strategic placement of chlorine atoms at the C2 and C3 positions allows for selective functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions.[2][3] The ¹³C label at the C2 position provides a valuable tool for mechanistic studies and as an internal standard in quantitative analyses. The efficiency, selectivity, and overall success of reactions involving this substrate are profoundly influenced by the chosen solvent system. This guide provides a comprehensive framework for the rational optimization of solvent systems for reactions involving 2,3-Dichloropyridine-2-¹³C, with a focus on maximizing yield, purity, and reaction rate.

Theoretical Considerations for Solvent Selection in SNAr Reactions of 2,3-Dichloropyridine

Nucleophilic aromatic substitution on the 2,3-dichloropyridine ring proceeds via a Meisenheimer intermediate, a high-energy anionic species. The stability of this intermediate is a key determinant of the reaction rate.[4] In 2,3-dichloropyridine, the C2 position is generally more activated towards nucleophilic attack than the C3 position due to the electron-withdrawing effect of the adjacent nitrogen atom, which helps to stabilize the negative charge of the Meisenheimer intermediate.[2][4]

The choice of solvent plays a critical role in stabilizing this intermediate and influencing the overall reaction kinetics. Key solvent properties to consider include:

-

Polarity: Polar solvents are generally preferred for SNAr reactions as they can help to dissolve ionic nucleophiles and stabilize the charged Meisenheimer intermediate.[5] However, highly polar protic solvents can also solvate the nucleophile, potentially reducing its reactivity.[5]

-

Proticity: Solvents are classified as either protic (containing acidic protons, e.g., alcohols, water) or aprotic (lacking acidic protons, e.g., DMSO, DMF, acetonitrile).[6][7]

-

Polar Aprotic Solvents: These are often the solvents of choice for SNAr reactions.[8] They possess a significant dipole moment to solvate cations and the charged intermediate but do not strongly solvate the anionic nucleophile, leaving it more reactive. Examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN).

-

Polar Protic Solvents: These solvents can stabilize both the nucleophile and the leaving group through hydrogen bonding.[5] While this can be beneficial for the departure of the leaving group, excessive solvation of the nucleophile can hinder the initial attack on the aromatic ring.[5]

-

-

Boiling Point: The desired reaction temperature will dictate the choice of a solvent with an appropriate boiling point to maintain the reaction under controlled conditions.

The Causality Behind Solvent Choices

The selection of a solvent is not merely about dissolving reactants; it's about steering the reaction toward the desired outcome. For instance, in an SNAr reaction on 2,3-Dichloropyridine-2-¹³C, a polar aprotic solvent like DMSO is often a good starting point. Its high polarity effectively stabilizes the Meisenheimer complex, accelerating the rate-determining step of nucleophilic attack.[4] Furthermore, its aprotic nature ensures the nucleophile remains "naked" and highly reactive. In contrast, using a protic solvent like ethanol might lead to a sluggish reaction due to the formation of a hydrogen-bonded solvent shell around the nucleophile, diminishing its nucleophilicity.

Experimental Design and Protocols